

Application Note: Preparation of N-(2-phenoxyethyl)cyclohexanamine Hydrochloride Salt

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Compound of Interest

Compound Name:	N-(2-phenoxyethyl)cyclohexanamine
CAS No.:	356532-64-4
Cat. No.:	B1504077

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Abstract

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of **N-(2-phenoxyethyl)cyclohexanamine** and its subsequent conversion to the hydrochloride salt. The described method utilizes a one-pot reductive amination reaction, a cornerstone of modern amine synthesis, valued for its efficiency and selectivity.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, comprehensive characterization procedures, and critical safety information to ensure a successful and safe synthesis.

Introduction

N-(2-phenoxyethyl)cyclohexanamine is a secondary amine containing both a cyclohexyl and a phenoxyethyl moiety. This structural motif is of interest in medicinal chemistry and materials science. Secondary amines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4] The hydrochloride salt form is often preferred for its

improved stability, crystallinity, and aqueous solubility, which are advantageous properties for handling, formulation, and biological testing.[5][6]

The synthetic strategy outlined herein is based on the reductive amination between 2-phenoxyacetaldehyde and cyclohexylamine. This method is chosen for its high efficiency and operational simplicity. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then selectively reduced by a mild hydride-donating agent, sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$).[1][2] This reagent is particularly effective as it is less sensitive to moisture than other borohydrides and selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[3][7][8]

Synthetic Pathway Overview

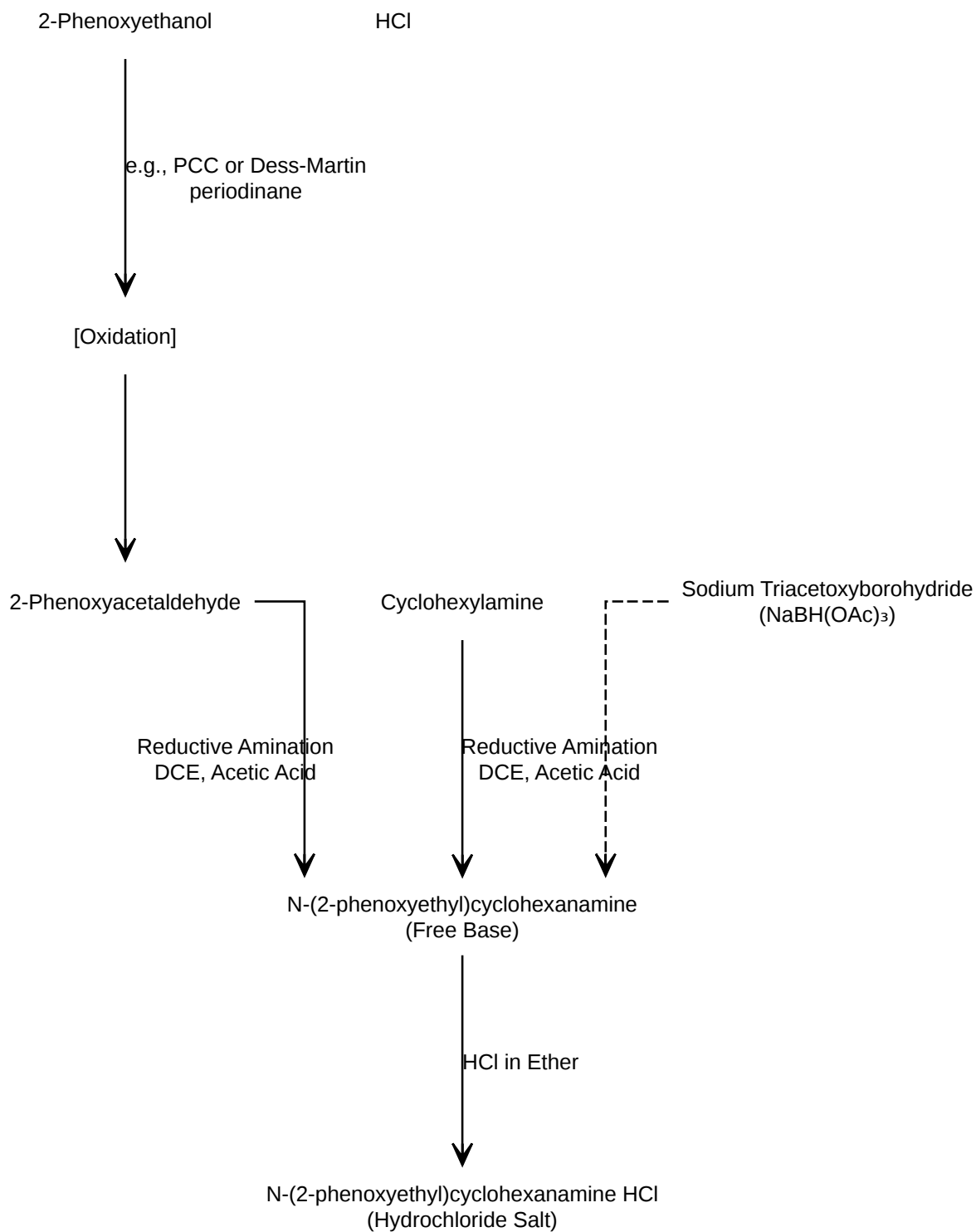
The synthesis is a two-step process starting from readily available commercial reagents: 2-phenoxyethanol is first oxidized to 2-phenoxyacetaldehyde, which is then immediately reacted with cyclohexylamine in a one-pot reductive amination protocol to yield the target secondary amine. The free base is then converted to its hydrochloride salt.

Step 1: Oxidation 2-Phenoxyethanol is oxidized to 2-phenoxyacetaldehyde using a mild oxidizing agent.

Step 2: Reductive Amination & Salt Formation The crude 2-phenoxyacetaldehyde is reacted with cyclohexylamine to form an imine, which is subsequently reduced in situ with sodium triacetoxyborohydride. The resulting **N-(2-phenoxyethyl)cyclohexanamine** free base is then isolated and treated with hydrochloric acid to precipitate the desired hydrochloride salt.

Visualization of Reaction and Workflow

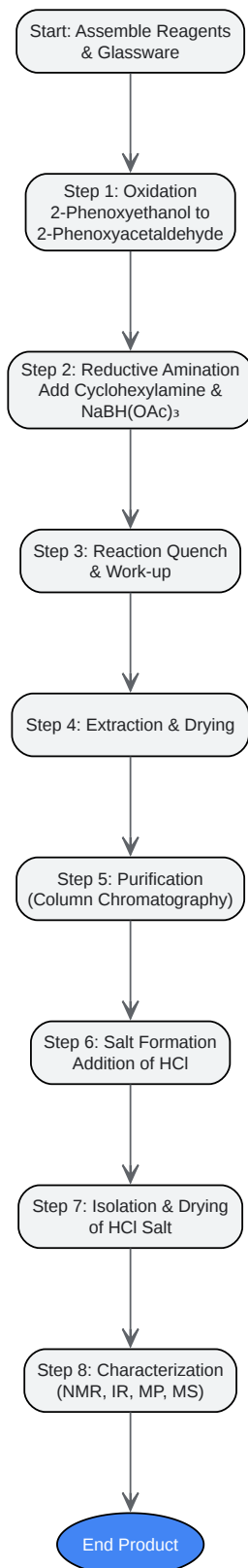
Reaction Scheme



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Caption: Overall reaction scheme for the synthesis.

Experimental Workflow



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Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

Materials and Reagents

Reagent/ Material	Formula	MW (g/mol)	Molarity/ Purity	Amount	Moles (mmol)	Eq.
2-Phenoxyethanol	C ₈ H ₁₀ O ₂	138.16	99%	1.38 g	10.0	1.0
Pyridinium chlorochromate (PCC)	C ₅ H ₆ NCrO ₃ Cl	215.56	98%	2.60 g	12.0	1.2
Cyclohexylamine	C ₆ H ₁₃ N	99.17	99%	1.0 g	10.0	1.0
Sodium triacetoxyborohydride	C ₆ H ₁₀ BO ₆ Na	211.94	97%	3.18 g	15.0	1.5
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Anhydrous	~100 mL	-	-
1,2-Dichloroethane (DCE)	C ₂ H ₄ Cl ₂	98.96	Anhydrous	~50 mL	-	-
Acetic Acid (AcOH)	CH ₃ COOH	60.05	Glacial	0.6 mL	10.0	1.0
Diethyl ether (Et ₂ O)	(C ₂ H ₅) ₂ O	74.12	Anhydrous	~50 mL	-	-
Hydrochloric Acid	HCl	36.46	2.0 M in Et ₂ O	~7.5 mL	15.0	1.5
Sodium Bicarbonate (NaHCO ₃)	NaHCO ₃	84.01	Saturated	~50 mL	-	-

Magnesium
m Sulfate
(MgSO₄)

MgSO₄

120.37

Anhydrous

As needed

-

-

Step-by-Step Synthesis Procedure

Part A: Oxidation of 2-Phenoxyethanol

- **Setup:** To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (2.60 g, 12.0 mmol) and 50 mL of anhydrous dichloromethane (DCM). Stir the resulting orange suspension.
- **Oxidation:** Dissolve 2-phenoxyethanol (1.38 g, 10.0 mmol) in 10 mL of anhydrous DCM and add it dropwise to the PCC suspension at room temperature.
 - **Scientist's Note:** The reaction is exothermic. A slow addition helps to control the temperature. The mixture will turn dark and thick.
- **Reaction Monitoring:** Stir the reaction vigorously for 2-3 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, dilute the reaction mixture with 50 mL of diethyl ether. Pass the mixture through a short plug of silica gel, eluting with additional diethyl ether to separate the crude aldehyde solution from the chromium salts.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure. Caution: 2-phenoxyacetaldehyde is relatively unstable and should be used immediately in the next step without further purification.

Part B: Reductive Amination and Hydrochloride Salt Formation

- **Reaction Setup:** Immediately dissolve the crude 2-phenoxyacetaldehyde from the previous step in 50 mL of anhydrous 1,2-dichloroethane (DCE). Add cyclohexylamine (1.0 g, 10.0 mmol) followed by glacial acetic acid (0.6 mL, 10.0 mmol).[8]

- Scientist's Note: Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate, which is the species that is actually reduced.[2][8]
- Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
- Reduction: To the stirring solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes.
 - Scientist's Note: A portion-wise addition helps to control any potential effervescence. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation.[3][7]
- Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor for the disappearance of the imine intermediate by TLC or LC-MS.
- Quenching: Carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 30 mL).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude **N-(2-phenoxyethyl)cyclohexanamine** free base as an oil.
- Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
- Salt Formation: Dissolve the purified free base in approximately 30 mL of anhydrous diethyl ether. While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (~7.5 mL, 1.5 eq) dropwise.[5]
- Precipitation and Isolation: A white precipitate of the hydrochloride salt will form immediately. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
- Final Product: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final **N-(2-phenoxyethyl)cyclohexanamine** hydrochloride

salt.

Characterization

To confirm the identity and purity of the synthesized product, a combination of analytical techniques should be employed.[9] Expected data based on the structure are provided below.

- Melting Point (MP): To be determined experimentally. A sharp melting point is indicative of high purity.
- ^1H NMR Spectroscopy (400 MHz, CDCl_3):
 - Expected chemical shifts (δ , ppm): 7.40-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 4.20 (t, 2H, O-CH₂), 3.30 (t, 2H, N-CH₂), 2.80-2.60 (m, 1H, N-CH-cyclohexyl), 2.00-1.10 (m, 10H, cyclohexyl-H₂). The NH proton will appear as a broad singlet.
- ^{13}C NMR Spectroscopy (100 MHz, CDCl_3):
 - Expected chemical shifts (δ , ppm): 158.5 (Ar C-O), 129.5 (Ar CH), 121.0 (Ar CH), 114.5 (Ar CH), 65.0 (O-CH₂), 56.0 (N-CH-cyclohexyl), 45.0 (N-CH₂), 32.0 (cyclohexyl CH₂), 26.0 (cyclohexyl CH₂), 24.5 (cyclohexyl CH₂).
- Infrared (IR) Spectroscopy (ATR):
 - Characteristic peaks (cm^{-1}): ~2700-2400 (broad, N-H⁺ stretch of amine salt), 3050 (Ar C-H stretch), 2930, 2850 (Aliphatic C-H stretch), 1590, 1490 (Ar C=C stretch), 1240 (Ar-O-C stretch).
- Mass Spectrometry (MS-ESI+):
 - Expected m/z: $[\text{M}+\text{H}]^+$ calculated for $\text{C}_{14}\text{H}_{21}\text{NO}$ should be observed, confirming the molecular weight of the free base.

Safety and Handling

It is imperative to conduct all procedures in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- Cyclohexylamine: Flammable, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.^{[10][11][12][13][14]} It is also suspected of damaging fertility.^{[10][11]} Handle with extreme care.
- Pyridinium chlorochromate (PCC): A strong oxidizing agent and a suspected carcinogen. Avoid inhalation of dust and contact with skin.
- Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): Volatile and suspected carcinogens. Avoid inhaling vapors.
- Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment.
- Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.^{[10][11][12][13][14]}

Troubleshooting

Problem	Possible Cause(s)	Suggested Solution(s)
Low Yield	Incomplete oxidation of the starting alcohol.	Increase reaction time for the oxidation step; ensure PCC is of good quality.
Inefficient iminium ion formation.	Ensure the reaction is anhydrous; confirm the correct stoichiometry of acetic acid.[8]	
Premature reduction of aldehyde.	Use a milder reducing agent like $\text{NaBH}(\text{OAc})_3$ as specified; ensure the imine has time to form before adding the reductant.[8]	
Side Products	Over-alkylation of the amine.	Use a 1:1 stoichiometry of aldehyde to amine. A stepwise procedure can also be considered.[3]
Reduction of the starting aldehyde.	Ensure the selective reducing agent $\text{NaBH}(\text{OAc})_3$ is used, as it is less likely to reduce the aldehyde compared to NaBH_4 . [1]	
Product Fails to Precipitate	Product is too soluble in the chosen solvent.	Try a different, less polar solvent for precipitation, or concentrate the solution further.
Insufficient HCl added.	Add additional HCl solution dropwise until no more precipitate forms.	

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